8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione
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Overview
Description
8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione is a complex organic compound with the molecular formula C14H9NO4 . It is known for its unique structural motif, which includes a fused pyrano and pyrrolo quinoline system. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Preparation Methods
The synthesis of 8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds through a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano[3,2-c]quinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Scientific Research Applications
8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione include other pyranoquinoline and pyrroloquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, furo[3,2-c]quinolones are another class of compounds with similar fused ring systems but different heteroatoms and substituents . The uniqueness of this compound lies in its specific combination of rings and functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
6-hydroxy-3-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),5,12(16),13-pentaene-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-9-6-10(17)19-13-8-3-1-2-7-4-5-15(12(7)8)14(18)11(9)13/h1-3,6,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHRAYAKDGQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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